Cas no 60227-09-0 (2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-,(3aR,5R,11bR)-)

2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-,(3aR,5R,11bR)- structure
60227-09-0 structure
Product name:2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-,(3aR,5R,11bR)-
CAS No:60227-09-0
MF:C24H27NO7
MW:441.473687410355
CID:514967
PubChem ID:12967404

2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-,(3aR,5R,11bR)- Chemical and Physical Properties

Names and Identifiers

    • 2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-,(3aR,5R,11bR)-
    • 2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-8-[2,...
    • 2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-8-[2,3,6-trideoxy-3-(dimethylamino)-
    • Lactoquinomycin
    • Medermycin
    • Antibiotic K 73A
    • Q27114688
    • (2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propan-1-ol
    • SCHEMBL21093871
    • DTXSID601318319
    • (11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
    • C12437
    • CHEBI:31808
    • CHEMBL2216825
    • BDBM50403054
    • 60227-09-0
    • Lactoquinomycin A
    • Inchi: InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1
    • InChI Key: NYJGMJFBEVSQNN-CNRHASOASA-N
    • SMILES: CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Computed Properties

  • Exact Mass: 300.063388
  • Monoisotopic Mass: 300.063388
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.9
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.38
  • Boiling Point: 701.2°C at 760 mmHg
  • Flash Point: 377.9°C
  • Refractive Index: 1.624
  • PSA: 122.60000
  • LogP: 1.31160

2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-,(3aR,5R,11bR)- Related Literature

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd